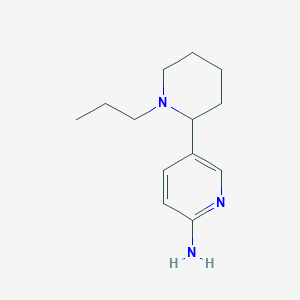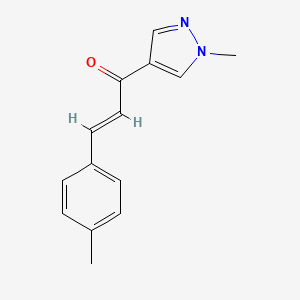
Cy 3-Osu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy 3-Osu, also known as Cyanine 3-Osu, is a synthetic dye belonging to the cyanine family. Cyanine dyes are widely used in various scientific applications due to their fluorescent properties. This compound is particularly known for its bright orange fluorescence and is commonly used in labeling nucleic acids, proteins, and other biomolecules for imaging and detection purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy 3-Osu is typically synthesized through a series of chemical reactions involving the coupling of a cyanine dye with an N-hydroxysuccinimide (NHS) ester. The process generally involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a polymethine bridge.
Coupling with NHS Ester: The cyanine dye is then reacted with an NHS ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cy 3-Osu undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under certain conditions, affecting its fluorescence properties.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to label biomolecules.
Oxidizing Agents: Can affect the fluorescence properties of this compound.
Reducing Agents: May be used to stabilize the dye in certain applications.
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in labeled biomolecules that can be used for various imaging and detection applications .
Applications De Recherche Scientifique
Cy 3-Osu has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label nucleic acids, proteins, and other biomolecules.
Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules and monitor biological processes.
Industry: Utilized in the development of biosensors and other analytical devices .
Mécanisme D'action
Cy 3-Osu exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and detection of labeled biomolecules. The fluorescence of this compound is influenced by its environment, including factors such as pH, solvent, and the presence of other molecules .
Comparaison Avec Des Composés Similaires
Cy 3-Osu is part of the cyanine dye family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:
Cy 3: A cyanine dye with similar fluorescent properties but without the NHS ester group.
Cy 5: Another cyanine dye with a longer wavelength emission, often used in combination with Cy 3 for multiplexing applications.
Alexa Fluor 555: A dye with similar fluorescence characteristics but greater photostability and brightness .
This compound is unique due to its NHS ester group, which allows for efficient labeling of biomolecules through stable amide bond formation. This makes it particularly useful for applications requiring covalent attachment of the dye to target molecules .
Propriétés
Formule moléculaire |
C34H40ClN3O4 |
|---|---|
Poids moléculaire |
590.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)










![2-[3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B11817844.png)

